molecular formula C9H10N4O2 B13616639 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B13616639
M. Wt: 206.20 g/mol
InChI Key: DEAVFBQOUTYRFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with an amino group at position 2 and an ethyl carboxylate at position 6. This scaffold combines the electron-rich triazole ring with the pyridine system, enabling diverse biological interactions. Such derivatives are of interest in medicinal chemistry for their anticancer, antiviral, and antimicrobial activities, though specific data for this compound remains under exploration .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

DEAVFBQOUTYRFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=N2)N

Origin of Product

United States

Preparation Methods

Starting Materials

Cyclization Reaction to Form the Triazolo[1,5-a]pyridine Core

A representative reaction involves the condensation of an N-aminopyridine derivative with ethyl acetoacetate in ethanol under acidic conditions and elevated temperature, often 130 °C, in the presence of molecular oxygen to promote oxidative cyclization.

Table 1. Effect of Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivatives (Analogous to Triazolo[1,5-a]pyridine Synthesis)

Entry Acid Equivalents Atmosphere Yield (%)
1 2 (Acetic Acid) Air 34
2 4 (Acetic Acid) Air 52
3 6 (Acetic Acid) Air 74
4 6 (Acetic Acid) O₂ 94
5 6 (Acetic Acid) Argon 6

Note: Higher acid loading beyond 6 equivalents leads to side reactions forming undesired by-products. Molecular oxygen atmosphere significantly enhances yield, indicating an oxidative cyclization mechanism.

Hydrazine-Mediated Cyclization and Functionalization

The preparation of related triazolo derivatives often involves the reaction of hydrazine or hydrazine derivatives with substituted pyridine carboxylic acids or their esters. The process includes:

  • Formation of (pyrimidinylamino)carbonothioylcarbamates.
  • Reaction with hydroxylamine salts and base (e.g., sodium or potassium carbonate/hydroxide).
  • Cyclization by heating in an inert solvent to yield the triazolo ring system.

This multistep approach avoids hazardous reagents such as cyanogen halides and uses milder conditions to improve safety and yield. The reaction mixture is typically stirred at room temperature, then heated to induce cyclization, followed by isolation via filtration and recrystallization.

Detailed Reaction Conditions and Mechanistic Insights

  • Base and Hydroxylamine Usage: Up to 4 equivalents of hydroxylamine and base are used to convert carbonothioylcarbamates to hydroxyimino intermediates.
  • Solvent System: Water combined with polar solvents like ethyl acetate or acetonitrile enhances solubility and reaction efficiency.
  • Temperature: Initial stirring at 0–25 °C, followed by heating to promote cyclization.
  • Isomerism: The product may exist as E/Z isomeric mixtures or tautomers, affecting purification and characterization.
  • Isolation: Cooling the reaction mixture, filtration, washing, and drying yield the pure compound.

Example Synthesis Protocol (Adapted)

Step Reagents and Conditions Outcome
1 Dissolve 2,5-dimethoxypyrimidin-4-amine (3 g, 0.0193 mol) in ethyl acetate (18 g). Starting material solution.
2 React with hydrazine derivative under controlled temperature avoiding explosion hazards. Formation of hydrazine adduct.
3 Add hydroxylamine hydrochloride and sodium carbonate (up to 4 eq.) in water/acetonitrile mixture. Stir at room temperature. Conversion to hydroxyimino intermediate.
4 Heat reaction mixture to effect cyclization to triazolo[1,5-a]pyridine derivative. Cyclized product formation.
5 Cool mixture, filter, wash, and dry to obtain Ethyl 2-amino-triazolo[1,5-a]pyridine-8-carboxylate as off-white solid. Pure target compound isolated.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.20 g/mol
Key Starting Materials 2,5-Dimethoxypyrimidin-4-amine, hydrazine, ethyl acetoacetate
Solvents Ethyl acetate, ethanol, acetonitrile, water
Catalysts/Acids Acetic acid (up to 6 eq), bases (Na₂CO₃, NaOH)
Temperature Room temperature to 130 °C
Atmosphere Air or O₂ preferred for oxidative cyclization
Reaction Time Typically 18 hours
Yield Range Up to 94% under optimized conditions

Chemical Reactions Analysis

Amino Group Reactions

The primary amino group participates in:

  • Acylation : Reacts with carboxylic acids (e.g., acetic acid) to form amides. Acetic acid (5 equiv.) catalyzes reactions with aromatic carboxylic acids, yielding derivatives in 73–89% .

  • Thiourea Formation : Reacts with isothiocyanates (e.g., phenyl isothiocyanate) to form thiourea intermediates, followed by H₂S elimination to produce triazolo pyridine-carbonitriles .

Ester Group Reactions

The ethyl carboxylate undergoes:

  • Hydrolysis : Under basic conditions, forms the corresponding carboxylic acid.

  • Transesterification : Reacts with alcohols (e.g., methanol) in acidic media to yield methyl esters.

Substituent Effects on Reactivity

Electron-donating groups (EDGs) on benzohydrazides enhance reaction efficiency, while electron-withdrawing groups (EWGs) reduce yields:

Substituent on BenzohydrazideProduct Yield (%)
4-OCH₃ (EDG)89
4-CH₃ (EDG)82
4-CF₃ (EWG)73
4-NO₂ (EWG)24

Late-Stage Functionalization

The triazole core enables further modifications:

  • Sonogashira Coupling : Iodo-substituted derivatives react with alkynes (e.g., 4-ethylnylanisole) to form aryl-alkyne products (61% yield) .

  • Suzuki–Miyaura Coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) react with bromo-substituted derivatives, yielding biaryl products (88% yield) .

Mechanistic Insights

The compound’s bioactivity stems from its ability to inhibit the AXL receptor tyrosine kinase via:

  • Hydrogen Bonding : The amino group interacts with kinase active-site residues.

  • π-Stacking : The triazole ring engages aromatic residues in the binding pocket.

Mechanism of Action

The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Triazolo-Fused Derivatives

Compound Name Core Structure Substituents (Positions) Key Functional Groups
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Triazolo-pyridine NH₂ (2), COOEt (8) Amino, Ester
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo-pyrimidine NH₂ (2), CONH₂ (6) Amino, Amide
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Triazolo-pyridine CF₃ (2), COOEt (8) Trifluoromethyl, Ester
8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo-pyridine NH₂ (2), C₂H₅ (8) Amino, Alkyl
Ethyl 6-methyl-8-phenyl-triazolo[1,5-a]pyridine-7-carboxylate Triazolo-pyridine CH₃ (6), Ph (8), COOEt (7) Methyl, Phenyl, Ester

Key Observations :

  • Core Heterocycle : Triazolo-pyridines (e.g., target compound) exhibit greater π-electron delocalization than triazolo-pyrimidines, influencing binding to hydrophobic protein pockets .
  • Substituent Effects: The amino group at position 2 enhances hydrogen-bonding interactions compared to trifluoromethyl (CF₃), which improves metabolic stability but reduces polarity . The carboxylate at position 8 increases water solubility versus alkyl/aryl groups .

Key Observations :

  • Anticancer Activity : Triazolo-pyrimidine carboxamides (e.g., compound 5l) show superior antiproliferative activity (97% inhibition in Panc-1 cells) compared to pyridine analogs, likely due to pyrimidine’s smaller size enhancing DNA intercalation .
  • Antiviral Activity: CF₃-substituted triazolo-pyridines (e.g., compound 36) inhibit influenza polymerase via PA-PB1 subunit disruption (IC₅₀ = 1.1 μM), while amino-substituted analogs may lack sufficient hydrophobicity for viral target binding .
  • Antiparasitic Activity : Triazolo-pyrimidines with CF₃ groups exhibit stronger arginase inhibition (Ki = 17 μM) than CH₃ analogs, emphasizing electron-withdrawing substituents’ role .

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis via one-pot methods offers moderate yields (55–70%), while CF₃-substituted analogs require palladium catalysis for higher regioselectivity .
  • Physicochemical Properties: The amino group reduces lipophilicity (LogP = 1.8 vs.

Biological Activity

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N4O2C_9H_{10}N_4O_2 and a molecular weight of 194.20 g/mol. The compound features a triazole ring fused with a pyridine structure, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : A catalyst-free method using microwave irradiation has been reported to yield the compound efficiently. This method enhances reaction rates and improves yields compared to traditional heating methods .
  • Reflux Conditions : Traditional reflux methods have also been employed, involving the reaction of appropriate precursors in solvents like toluene .

Anticancer Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance:

  • AXL Receptor Inhibition : this compound has been identified as an inhibitor of AXL receptor tyrosine kinase. This inhibition is relevant in cancer treatment as AXL is often overexpressed in various tumors .
  • Cell Proliferation Inhibition : Studies have demonstrated that compounds based on this scaffold can inhibit cell proliferation in cancer cell lines such as HeLa and HCT116 with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has shown potential antimicrobial properties. For example:

  • Selectivity Against Pathogens : Similar triazole derivatives have been reported to exhibit selective activity against bacterial strains such as N. meningitidis and H. influenzae . While specific data on this compound's antimicrobial activity is limited, its structural relatives indicate a promising profile.

Case Studies

Several studies have focused on the biological evaluation of triazolo derivatives:

  • In Vitro Studies : One study reported that triazolo derivatives showed significant cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the triazole or pyridine rings can enhance biological activity. For instance, substituents at specific positions have been correlated with increased potency against cancer cells .

Data Summary

CompoundActivity TypeIC50 (µM)Reference
This compoundAXL InhibitionTBD
Triazolo Derivative XAnticancer (HeLa)~10
Triazolo Derivative YAntimicrobial~64

Q & A

Q. Critical Parameters :

  • Solvent choice : Ethanol or DMF influences reaction kinetics and purity.
  • Catalyst loading : Piperidine (0.1 mL) or Pd(OAc)₂ (10 mol%) optimizes cyclization efficiency .
  • Purification : Column chromatography (hexane/ethyl acetate) is essential for isolating crystalline products .

Basic: How is this compound structurally characterized?

Methodological Answer:
Key techniques include:

  • NMR/IR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 1.35 (CH₃), 4.36 (CH₂), and 6.94–7.86 (Ar–H) confirm substituent positions .
    • IR : Bands at 3421 cm⁻¹ (NH), 2200 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O) validate functional groups .
  • X-ray Crystallography :
    • Planar fused-ring system (r.m.s. deviation: 0.0068 Å) with phenyl ring tilt angles (61.4°) and intermolecular C–H⋯N hydrogen bonds .

Advanced: How can synthetic yields be optimized despite conflicting reports (e.g., 63% vs. 76%)?

Methodological Answer:
Yield discrepancies arise from variations in:

  • Stoichiometry : Excess ethyl 4-bromo-3-methylbut-2-enoate (2:1 ratio) improves cyclization efficiency .
  • Catalyst systems : Piperidine vs. Pd(OAc)₂ alters reaction pathways (condensation vs. radical cyclization) .
  • Workup protocols : Slow evaporation in hexane/ethyl acetate (3:1) yields high-purity crystals, reducing losses during filtration .

Q. Data Comparison :

MethodYieldKey ConditionsReference
Piperidine-catalyzed63%Ethanol reflux, 3 h
Tandem reaction (K₂CO₃)72–76%DMF, 8 h, column chromatography
Copper-catalyzedN/ADMSO, sodium ascorbate

Advanced: What intermolecular interactions govern the crystal packing, and how do they affect physicochemical properties?

Methodological Answer:

  • Hydrogen bonding : Centrosymmetric dimers form via C–H⋯N interactions (e.g., 2.58 Å bond length), enhancing thermal stability .
  • Dihedral angles : Phenyl substituents tilt 55.6–72.6° from the triazolo-pyridine plane, influencing solubility and melting points .
  • π-π stacking : Planar fused rings enable weak interactions, affecting crystallinity and bioavailability .

Advanced: How do substituents on the triazolo-pyridine core modulate biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : The 4-chlorophenyl derivative (10b) shows enhanced antifungal activity due to increased electrophilicity .
  • Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl) reduce planarity, potentially altering receptor binding .
  • Hydrogen-bond donors : The 2-amino group enables interactions with enzyme active sites, critical for anticancer activity .

Q. Structure-Activity Trends :

DerivativeKey SubstituentBiological ActivityReference
10a (Phenylthio-phenyl)4-(Phenylthio)phenylAnticancer, antifungal
10b (4-Chlorophenyl)4-ClEnhanced antifungal
Dichlorophenyl derivative2,4-Cl₂Anti-inflammatory

Advanced: How are data contradictions in spectral or crystallographic analyses resolved?

Methodological Answer:

  • Redundant validation : Cross-check NMR/IR with X-ray data (e.g., NH peak in NMR vs. H-bond in crystallography) .
  • Computational modeling : Density Functional Theory (DFT) optimizes bond-length comparisons (Allen et al. standards) .
  • Controlled recrystallization : Slow evaporation in mixed solvents (hexane/ethyl acetate) ensures reproducible crystal forms .

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